molecular formula C16H23N5O B5462555 1-(2,6-dimethylphenyl)-5-{1-[hydroxy(methyl)amino]cyclohexyl}-1H-tetrazole

1-(2,6-dimethylphenyl)-5-{1-[hydroxy(methyl)amino]cyclohexyl}-1H-tetrazole

Cat. No. B5462555
M. Wt: 301.39 g/mol
InChI Key: QBFCOFZQZYRRFW-UHFFFAOYSA-N
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Description

Tetrazoles are a class of compounds that contain a five-membered ring with four nitrogen atoms and one carbon atom . The compound you mentioned is a derivative of tetrazole, with additional functional groups attached to it. It has a 2,6-dimethylphenyl group attached to one nitrogen of the tetrazole ring, and a 1-[hydroxy(methyl)amino]cyclohexyl group attached to another nitrogen of the tetrazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the tetrazole ring, which is a planar, aromatic ring. The presence of four nitrogen atoms in the ring would make it a site of high electron density . The additional functional groups would add complexity to the structure and could potentially influence its reactivity and properties .


Chemical Reactions Analysis

Tetrazoles can participate in a variety of chemical reactions, thanks to the high electron density of the tetrazole ring and the presence of multiple nitrogen atoms . The specific reactions that this compound could undergo would depend on the additional functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the tetrazole ring and the additional functional groups. Tetrazoles are generally stable compounds with high melting points . They are also highly polar due to the presence of multiple nitrogen atoms .

Future Directions

The future directions for research on this compound would likely involve exploring its potential applications, particularly in medicinal chemistry, given the biological activity of many tetrazole derivatives . Further studies could also investigate its physical and chemical properties in more detail.

properties

IUPAC Name

N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]-N-methylhydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-12-8-7-9-13(2)14(12)21-15(17-18-19-21)16(20(3)22)10-5-4-6-11-16/h7-9,22H,4-6,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFCOFZQZYRRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCCC3)N(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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